molecular formula C18H28N2O3 B5169518 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide

1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide

Cat. No. B5169518
M. Wt: 320.4 g/mol
InChI Key: XSKZEZVWNMDGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide, also known as MPMP, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide is believed to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. By activating this pathway, 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide may help to prevent or slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide can increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines, indicating that it may have a protective effect on cells and tissues. Additionally, 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential in humans as well.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing harm to cells or tissues. However, one limitation is that the compound is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in the treatment of neurodegenerative diseases and chronic pain. Finally, research could be conducted to explore the potential use of 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide in combination with other compounds or therapies to enhance its efficacy.

Synthesis Methods

1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzaldehyde with 3-methoxypropylamine, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been studied for its potential as a neuroprotective agent, with research suggesting that it may have therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(2-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-22-13-5-10-19-18(21)15-8-11-20(12-9-15)14-16-6-3-4-7-17(16)23-2/h3-4,6-7,15H,5,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKZEZVWNMDGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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